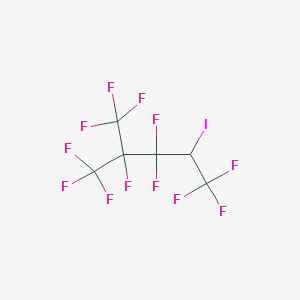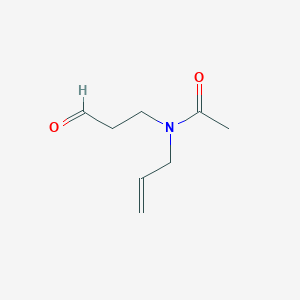![molecular formula C15H25NOS B14186445 Morpholine, 4-[1-propyl-1-(2-thienyl)butyl]- CAS No. 835654-29-0](/img/structure/B14186445.png)
Morpholine, 4-[1-propyl-1-(2-thienyl)butyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-[1-propyl-1-(2-thienyl)butyl]- is a chemical compound with a complex structure that includes a morpholine ring and a thienyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of morpholine, 4-[1-propyl-1-(2-thienyl)butyl]- typically involves the reaction of morpholine with a thienyl-containing alkyl halide under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom in the morpholine ring attacks the carbon atom in the alkyl halide, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine, 4-[1-propyl-1-(2-thienyl)butyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the thienyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Morpholine, 4-[1-propyl-1-(2-thienyl)butyl]- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of morpholine, 4-[1-propyl-1-(2-thienyl)butyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A simpler compound with a similar ring structure but without the thienyl group.
Thiazole Derivatives: Compounds containing a thiazole ring, which is structurally related to the thienyl group.
Uniqueness
Morpholine, 4-[1-propyl-1-(2-thienyl)butyl]- is unique due to the presence of both the morpholine ring and the thienyl group, which confer distinct chemical properties and potential applications. The combination of these structural features makes it a valuable compound for various scientific and industrial purposes.
Propriétés
Numéro CAS |
835654-29-0 |
|---|---|
Formule moléculaire |
C15H25NOS |
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
4-(4-thiophen-2-ylheptan-4-yl)morpholine |
InChI |
InChI=1S/C15H25NOS/c1-3-7-15(8-4-2,14-6-5-13-18-14)16-9-11-17-12-10-16/h5-6,13H,3-4,7-12H2,1-2H3 |
Clé InChI |
XSAQEXCVEKLSSZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC)(C1=CC=CS1)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-Chlorophenyl)-2-oxo-1-phenylethyl]pyridazin-3(2H)-one](/img/structure/B14186363.png)
![4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethoxy]-4-oxobutanoate](/img/structure/B14186370.png)
![Ethyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate](/img/structure/B14186372.png)


![1H-Indazole-3-carboxylic acid, 1-[(2,4-difluorophenyl)methyl]-](/img/structure/B14186407.png)

![N-[(4-Hydroxyphenyl)carbamoyl]docosanamide](/img/structure/B14186422.png)

![2,3-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine](/img/structure/B14186434.png)
![6-[(Trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14186437.png)

![3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol](/img/structure/B14186447.png)

